molecular formula C4H7NOS B1612193 Morpholine-3-thione CAS No. 21009-57-4

Morpholine-3-thione

Cat. No.: B1612193
CAS No.: 21009-57-4
M. Wt: 117.17 g/mol
InChI Key: LTAFRIZVOKDEMU-UHFFFAOYSA-N
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Description

Morpholine-3-thione is a useful research compound. Its molecular formula is C4H7NOS and its molecular weight is 117.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Role as a Building Block:
Morpholine-3-thione is utilized as an intermediate in the synthesis of more complex organosulfur compounds. Its structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.

Comparison with Similar Compounds:

CompoundFeaturesApplications
This compoundContains a morpholine ring and thione groupOrganic synthesis
ThioureaLacks the morpholine ringLess reactive in certain reactions
2-MethylmorpholineLacks the thione groupLimited applications

Biological Activities

Antimicrobial and Antifungal Properties:
Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been studied for its potential to inhibit various pathogens, making it a candidate for therapeutic development .

Enzyme Inhibition:
The compound has shown promise in enzyme inhibition studies. For instance, it can interact with urease enzymes, which are critical in various biological processes. Recent studies have demonstrated that derivatives of morpholine-thiophene hybrids exhibit potent urease inhibitory effects, with IC50 values significantly lower than traditional inhibitors like thiourea .

Medicinal Chemistry

Therapeutic Potential:
Ongoing research is focused on the therapeutic applications of this compound. Its incorporation into drug design has led to enhanced potency against bacterial infections and other diseases. The World Drug Index lists over 100 drugs that feature morpholine derivatives, highlighting their importance in pharmacology .

Case Study: Urease Inhibition
A study evaluated morpholine-thiophene hybrid thiosemicarbazones for their urease inhibitory activity. The synthesized compounds demonstrated outstanding inhibition with IC50 values ranging from 3.80 to 5.77 µM, outperforming standard inhibitors .

Industrial Applications

Specialty Chemicals Production:
this compound is employed in the production of specialty chemicals and as an additive in various industrial processes. Its unique chemical properties facilitate the development of novel materials with specific functionalities .

Chemical Reactions Analysis

Phosphorylation Reactions

Morpholine-3-thione reacts with phosphoryl chloride (POCl₃) and triethyl phosphite (P(OEt)₃) to form bisphosphonate derivatives. This reaction proceeds via a two-step mechanism:

  • Step 1 : Nucleophilic attack of the thione sulfur on phosphoryl chloride, generating a thiophosphoryl intermediate.

  • Step 2 : Reaction with triethyl phosphite to yield bisphosphonates .

Example Reaction :
this compound + POCl₃ + P(OEt)₃ → Bisphosphonate derivative (e.g., Compound 1 or 2 in )

Experimental Data :

SubstrateProductYield (%)Conditions
This compoundBisphosphonate 1 655 mmol substrate, 24 h, Ar atmosphere
Thiomorpholine-3-oneBisphosphonate 2 72Same as above

These bisphosphonates are hydrolyzed to phosphonic acids (3 , 4 ) using trimethylbromosilane .

Cyclization and Heterocycle Formation

The thiocarbonyl group facilitates cyclization with hydrazines or amines to form bioactive heterocycles. For instance:

  • Triazolidine-3-thione Synthesis : Reaction with thiosemicarbazide under catalytic conditions ([NBMMorph]⁺Br⁻ ionic liquid) yields 5-aryl- triazolidine-3-thiones via nucleophilic attack and cyclization .

Mechanism :

  • Activation of aldehyde carbonyl by ionic liquid.

  • Thiosemicarbazide attack at the carbonyl carbon.

  • Cyclization to form a five-membered triazolidine-thione ring .

Representative Yields :

Aldehyde SubstituentProduct Yield (%)
Anisaldehyde88
Furfuraldehyde92

S-Alkylation and Derivatization

The thione sulfur undergoes alkylation with electrophiles like chloroacetate:

  • S-Alkylation : this compound reacts with ethyl chloroacetate to form S-alkylated derivatives, which are precursors to hydrazides and peptides .

Example :
this compound + ClCH₂COOEt → S-alkylated intermediate → Hydrazide 3 .

Conditions : Reflux in ethanol with Et₃N (24 h), yielding 88% product .

Coordination Chemistry and Metal Complexes

The sulfur atom in this compound coordinates with transition metals, forming complexes with therapeutic potential:

  • Copper(II) Complexes : React with Cu(II) salts to form complexes that inhibit ribonucleotide reductase (RNR) and tubulin polymerization, showing antiproliferative activity in cancer cells .

Biological Activity :

CompoundIC₅₀ (µM) in MES-SA CellsRNR Inhibition (%)
Cu(II)-5g 3.8085

Reactivity with Carbon Disulfide and Acids

  • Dithiocarbamate Formation : Reacts with CS₂ to form dithiocarbamates, useful in coordination chemistry .

  • Salt Formation : Forms stable salts with HCl (morpholinium chloride) .

Properties

CAS No.

21009-57-4

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

morpholine-3-thione

InChI

InChI=1S/C4H7NOS/c7-4-3-6-2-1-5-4/h1-3H2,(H,5,7)

InChI Key

LTAFRIZVOKDEMU-UHFFFAOYSA-N

SMILES

C1COCC(=S)N1

Canonical SMILES

C1COCC(=S)N1

Origin of Product

United States

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